(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride
Description
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a chiral pyrrolidine backbone substituted with benzoyl and dichlorophenyl groups. The compound’s stereochemistry (2S configuration) and halogenated aromatic moieties likely enhance binding affinity and metabolic stability compared to non-halogenated analogs . Commercial availability via platforms like ECHEMI indicates industrial relevance, with suppliers emphasizing high purity (≥95–98%) and compliance with ISO/REACH standards .
Properties
IUPAC Name |
(2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N2O2.ClH/c26-18-9-11-22(19(14-18)24(31)17-5-2-1-3-6-17)29-25(32)23-7-4-12-30(23)15-16-8-10-20(27)21(28)13-16;/h1-3,5-6,8-11,13-14,23H,4,7,12,15H2,(H,29,32);1H/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNZVPIIYFKDSO-BQAIUKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine core substituted with various aromatic and halogenated groups. The presence of the benzoyl and dichlorophenyl moieties contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular proliferation.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate various physiological processes .
Antitumor Effects
In vitro studies demonstrate that this compound exhibits significant antiproliferative activity against cancer cell lines, including those expressing folate receptors. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S-phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CHO-FRα | 5.0 | Folate receptor-mediated uptake |
| KB | 3.5 | Apoptosis induction |
Anti-inflammatory Properties
The compound also shows promise in modulating inflammatory responses. It has been observed to reduce the activation of the NLRP3 inflammasome in cellular models, suggesting a role in mitigating chronic inflammatory diseases . This effect is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role.
Case Studies
- Alzheimer's Disease Model : In a study involving APP/PS1 transgenic mice, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function. This suggests potential neuroprotective effects through both anti-inflammatory and direct neurotrophic actions.
- Cancer Treatment : A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses. Side effects were manageable, primarily involving mild gastrointestinal disturbances.
Scientific Research Applications
Asymmetric Synthesis
Chiral Ligand Applications
The compound has been utilized as a chiral ligand in various asymmetric synthesis processes. Its unique structure enables it to effectively control stereochemistry during reactions involving amino acids and other chiral compounds. For instance, it has been reported to facilitate the dynamic kinetic resolution of α- and β-amino acids, demonstrating excellent stereo-controlling ability and recyclability in large-scale syntheses .
Case Study: Dynamic Kinetic Resolution
In a study published in Molecules, (2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide was employed to achieve high yields and selectivity in the resolution of amino acids. The ligand's ability to be recycled multiple times with minimal loss in effectiveness makes it particularly attractive for industrial applications .
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes relevant to disease processes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is implicated in various pathophysiological conditions such as phospholipidosis .
Case Study: Enzyme Inhibition
A study highlighted the compound's effectiveness in inhibiting lysosomal phospholipase A2, suggesting potential therapeutic applications in treating conditions associated with enzyme dysregulation. The findings indicate that the compound could serve as a lead structure for developing new pharmacological agents targeting similar pathways .
Synthesis of Tailor-Made Amino Acids
The compound has been successfully used in the synthesis of tailor-made amino acids through asymmetric transformations. Its application in these reactions allows for the production of amino acids with specific chirality, which is crucial for pharmaceutical development .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piroxicam-Based HIV Integrase Inhibitors
A 2021 study designed piroxicam analogs (e.g., compounds 13d , 13l , 13m ) as HIV integrase (IN) inhibitors . While structurally distinct from the target compound, these analogs share a carboxamide core and halogenated aromatic groups. Key comparative
| Parameter | Target Compound | Piroxicam Analogs (e.g., 13d) |
|---|---|---|
| EC₅₀ (Anti-HIV) | Not reported | 20–25 µM |
| Selectivity Index (SI) | Not reported | >26 |
| Structural Features | Dichlorophenyl, benzoyl substituents | Trifluoromethyl, nitro groups |
| Target | Undefined | HIV integrase |
The piroxicam analogs exhibit direct anti-HIV activity via IN binding, mimicking raltegravir’s interaction mode . In contrast, the target compound’s dichlorophenyl and benzoyl groups may favor hydrophobic interactions with alternative targets (e.g., proteases or kinases).
Pyrrolidine Carboxamide Derivatives in Patent Literature
A 2024 European patent application highlights pyrrolidine-2-carboxamide derivatives (e.g., Example 30) with structural parallels to the target compound . Both feature:
- A chiral pyrrolidine core.
- Substituted benzyl or benzoyl groups.
- Hydrophobic halogen substituents.
Thiazole-Containing Analog
Another pyrrolidine carboxamide derivative (CAS: 2244684-41-9) features a 4-methylthiazole group, which may confer distinct electronic properties versus the target compound’s benzoyl moiety . Thiazole rings often enhance metabolic stability but reduce solubility compared to benzoyl groups, as seen in their respective storage requirements (2–8°C under inert atmosphere vs. ambient conditions for the target compound) .
Q & A
What are the recommended synthetic routes for this compound?
Basic
The synthesis involves multi-step organic reactions, including amide bond formation between the pyrrolidine-2-carboxamide core and substituted benzoyl chlorides. Key steps may use coupling agents (e.g., HATU, EDCI) with a base like DIPEA. Protecting groups (e.g., Boc) preserve stereochemistry at the (2S) position. Purification via column chromatography and recrystallization ensures >98% purity, validated by HPLC .
Which characterization techniques confirm structure and purity?
Basic
1H/13C NMR confirms molecular structure and stereochemistry. ESI-TOF mass spectrometry verifies molecular weight, while HPLC assesses purity (>98%). Elemental analysis validates composition. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
How should the compound be stored to maintain stability?
Basic
Store in airtight containers under inert gas (argon) at -20°C, protected from light. Avoid long-term storage; monitor purity periodically via HPLC. Degradation products (e.g., dechlorinated analogs) may form under prolonged exposure to heat or humidity .
How can enantiomeric purity of the (2S)-configured core be ensured?
Advanced
Use chiral catalysts like Singh’s catalyst (thiourea-based organocatalyst) during pyrrolidine ring formation. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) monitors enantiomeric excess (>99%). Diastereomeric resolution with tartaric acid derivatives is an alternative .
How to resolve discrepancies in biological activity data?
Advanced
Re-evaluate purity via orthogonal methods (LC-MS vs. NMR). Isolate enantiomers via chiral chromatography to exclude (2R)-contaminants. Validate assays with controls (e.g., receptor antagonists). Apply statistical outlier tests (Grubbs’ test) to activity datasets .
How to investigate degradation pathways under physiological conditions?
Advanced
Conduct stress testing (pH 1–13, 40–60°C) with LC-MS/MS to identify degradants. Use deuterated solvents in kinetic studies to track hydrolysis. Computational modeling (DFT) predicts degradation hotspots. High-resolution MS and 2D NMR elucidate degradant structures .
What in silico methods predict receptor binding affinity?
Advanced
Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., cannabinoid-like targets) identifies key interactions. Molecular dynamics (GROMACS) assesses binding stability. MM-PBSA calculates binding free energy. Pharmacophore mapping prioritizes substituent modifications .
What safety protocols are critical for handling?
Basic
Use PPE (gloves, goggles), fume hoods, and local exhaust ventilation. Spills require inert absorbents (vermiculite) and disposal via hazardous waste protocols. Emergency showers/eyewash stations must be accessible. Avoid dust formation during weighing .
How to optimize reaction yields without compromising stereochemistry?
Advanced
Apply DOE to optimize temperature, solvent (DMF/THF), and catalyst loading. Use continuous flow reactors for reproducibility. In-line PAT (e.g., FTIR) monitors reaction progress. Chiral HPLC tracks stereochemical integrity during scale-up .
How to assess membrane permeability for pharmacokinetic studies?
Advanced
Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion. Caco-2/MDCK cell monolayers model intestinal/BBB permeability. LC-MS quantifies apical/basolateral concentrations. Normalize data to high-permeability standards (e.g., propranolol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
